2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

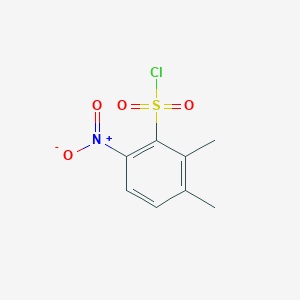

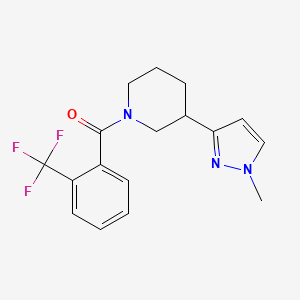

2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO4S . It has a molecular weight of 249.67 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride is 1S/C8H8ClNO4S/c1-5-3-4-7 (10 (11)12)8 (6 (5)2)15 (9,13)14/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride is a powder that is stored at room temperature . It has a melting point of 62-63 degrees Celsius . Unfortunately, the boiling point and other physical properties are not specified in the available resources .Aplicaciones Científicas De Investigación

Water-soluble Protein Reagents

Water-soluble reagents derived from 2-hydroxy-5-nitrobenzyl halides, which share a similar functional group with 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride, have been developed for protein modification. These reagents selectively modify tryptophan and cysteine in amino acids, offering a tool for studying protein structures and functions in aqueous solutions. Their stability in acidic conditions allows for protein modification without significant hydrolysis, a feature that could be explored with derivatives of 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride for protein research (Horton & Tucker, 1970).

Synthesis and Characterization of Sulfonamide Molecules

Research into the synthesis and characterization of new sulfonamide molecules derived from reactions involving nitroaniline and benzene-1-sulfonyl chloride, similar to 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride, has provided insights into the structural, electronic, and reactivity properties of these compounds. Such studies contribute to our understanding of how sulfonamide derivatives can be utilized in the development of pharmaceuticals and materials science (Murthy et al., 2018).

Advanced Oxidation Processes

A study on the degradation of nitrobenzene using advanced oxidation processes highlighted the potential of high-valent metal-oxo species as major reactive components. This mechanism, which involves the activation of peroxymonosulfate, suggests that derivatives like 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride could be explored for environmental remediation, especially in the treatment of wastewater containing nitrobenzene homologues (Zheng et al., 2021).

Safety and Hazards

This compound is classified as dangerous, with a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Propiedades

IUPAC Name |

2,3-dimethyl-6-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-4-7(10(11)12)8(6(5)2)15(9,13)14/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGGLZXKSAJVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2666479.png)

![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)

![N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2666484.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1H-imidazol-2-yl)-1-methylpiperazine](/img/structure/B2666485.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2666488.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2666489.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2666497.png)